5-溴吡啶-2,3-二醇

描述

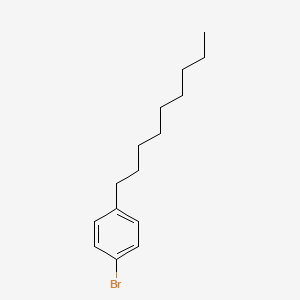

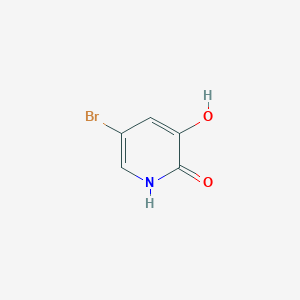

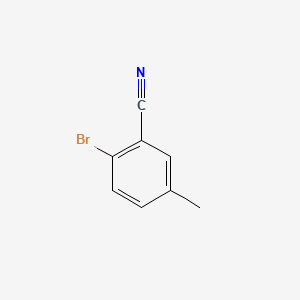

5-Bromopyridine-2,3-diol is a brominated pyridine derivative, a class of compounds that are of significant interest in the field of medicinal chemistry and materials science due to their potential applications in creating complex molecular structures and functional materials. The bromine atom in such compounds provides a reactive site for further chemical modifications, making them versatile intermediates for the synthesis of a wide range of chemical entities 10.

Synthesis Analysis

The synthesis of 5-bromopyridine derivatives has been explored through various methodologies. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl derivatives, leading to the formation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines with high yields . Another method includes the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction, which serves as a reactive intermediate for the generation of functionalized pyridines . Additionally, the synthesis of 5,5'-dibromo-2,2'-bipyridine can be scaled up efficiently from inexpensive starting materials, highlighting the potential for large-scale production . The regioselective synthesis of symmetrical pyridyl selenium compounds also demonstrates the versatility of bromopyridines as intermediates .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is characterized by the presence of a pyridine ring with one or more bromine atoms attached to it. The position of the bromine atoms on the pyridine ring is crucial as it influences the reactivity and the type of chemical reactions the compound can undergo. For instance, the X-ray crystal structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, a related compound, reveals non-bonding interactions that contribute to its dimeric form .

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that can undergo various chemical reactions. For example, they can participate in chemoselective amination reactions to selectively substitute bromide, chloride, or fluoro groups . The halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used to synthesize pentasubstituted pyridines using halogen dance reactions . Furthermore, sequential metalation and metal-halogen exchange reactions have been employed to synthesize alkyl-substituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromopyridine-2,3-diol and its derivatives are influenced by the presence of the bromine atom and the overall molecular structure. The bromine atom increases the density and molecular weight of the compound and provides a site for nucleophilic substitution reactions. These properties are essential for the compound's application in the synthesis of more complex molecules and materials. The reactivity of the bromine atoms in these compounds has been exploited for the preparation of various substituted pyridines, demonstrating their utility as intermediates in organic synthesis10.

科学研究应用

5-Bromopyridine-2,3-diol is a chemical compound with the CAS Number: 34206-49-0 . It’s used as a starting material or precursor for a variety of valuable substances .

One of the main applications of 5-Bromopyridine-2,3-diol is in the field of Organic Chemistry , specifically in the synthesis of bipyridine derivatives . Bipyridine and related compounds are precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

The synthesis methods of bipyridine derivatives often involve homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For example, Ni/Al 2 O 3 –SiO 2 (50 mol%) or Pd/Al 2 O 3 (5 mol%) can afford 2,2′-bipyridine products through Negishi coupling between 2-pyridyl zinc bromide and 2-bromopyridine derivatives . The yields were dramatically enhanced by microwave irradiation (300 W) .

- Influenza Research

- In the field of Virology , 5-Bromopyridine-2,3-diol has been used in research related to the influenza virus .

- It was found to bind to the endonuclease of the influenza 2009 pH1N1 virus .

- The research was aimed at discovering and developing a new class of inhibitors targeting the cap-snatching endonuclease activity of the viral polymerase .

- The experimental procedures involved X-ray diffraction methods .

- The results showed that the compound defines a new mode of chelation to the active site metal ions . A compound from the series demonstrating promising enzymatic inhibition in a fluorescence-based enzyme assay with an IC50 value of 11 nM was found to have an antiviral activity (EC50) of 11 μM against PR8 H1N1 influenza A in MDCK cells .

安全和危害

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

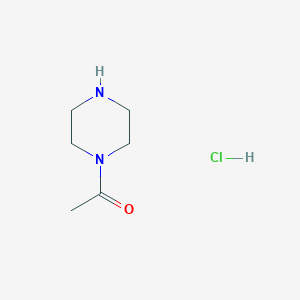

5-bromo-3-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBXUHWCODHRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502663 | |

| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopyridine-2,3-diol | |

CAS RN |

34206-49-0 | |

| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

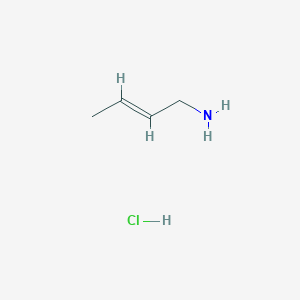

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)